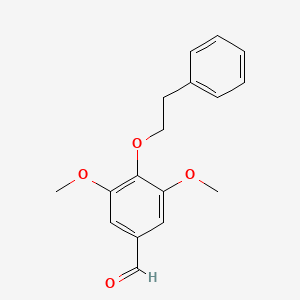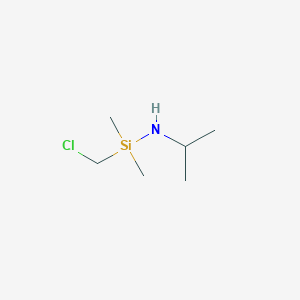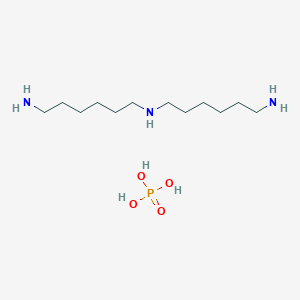
Phosphoric acid--N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) is a chemical compound with the molecular formula C12H32N3O4P. It is a derivative of hexane-1,6-diamine, where one of the amino groups is substituted with a phosphoric acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) typically involves the reaction of hexane-1,6-diamine with phosphoric acid. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acidic catalysts to promote the formation of the phosphoric acid derivative.
Solvents: Polar solvents such as methanol or water to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous flow reactors: To ensure consistent product quality and yield.
High-pressure reactors: To increase the reaction rate and efficiency.
Purification steps: Including crystallization and filtration to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The phosphoric acid moiety can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products
Oxidation products: Nitro derivatives of the original compound.
Reduction products: Reduced forms of the phosphoric acid moiety.
Substitution products: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) involves its interaction with various molecular targets:
Molecular Targets: The amino and phosphoric acid groups can interact with proteins, nucleic acids, and other biomolecules.
Pathways Involved: The compound can modulate signaling pathways, enzyme activities, and cellular processes through its interactions.
Comparaison Avec Des Composés Similaires
Phosphoric acid–N~1~-(6-aminohexyl)hexane-1,6-diamine (1/1) can be compared with other similar compounds:
Hexane-1,6-diamine: The parent compound without the phosphoric acid moiety.
N-(6-aminohexyl)hexane-1,6-diamine: A similar compound with different substitution patterns.
Bis(hexamethylene)triamine: Another related compound with additional amino groups.
Uniqueness
Phosphoric acid moiety: The presence of the phosphoric acid group distinguishes it from other similar compounds and imparts unique chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Propriétés
Numéro CAS |
185064-54-4 |
|---|---|
Formule moléculaire |
C12H32N3O4P |
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
N'-(6-aminohexyl)hexane-1,6-diamine;phosphoric acid |
InChI |
InChI=1S/C12H29N3.H3O4P/c13-9-5-1-3-7-11-15-12-8-4-2-6-10-14;1-5(2,3)4/h15H,1-14H2;(H3,1,2,3,4) |
Clé InChI |
WTHRUIQDARVFEB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNCCCCCCN)CCN.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



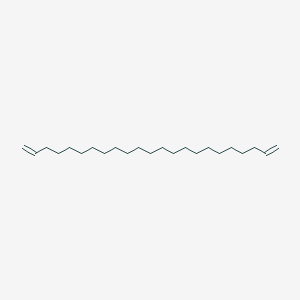
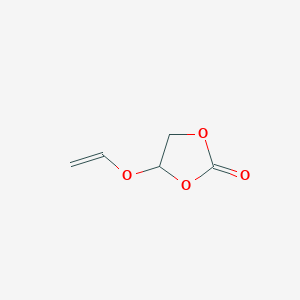
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
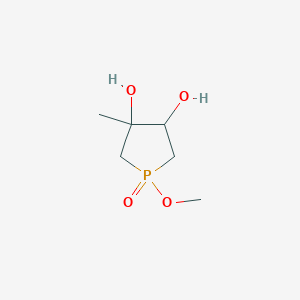
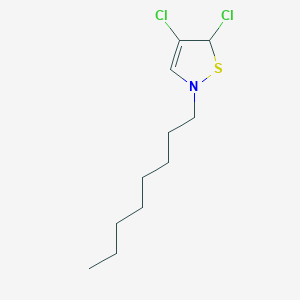
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
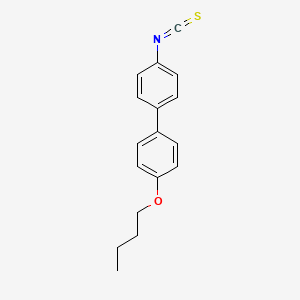
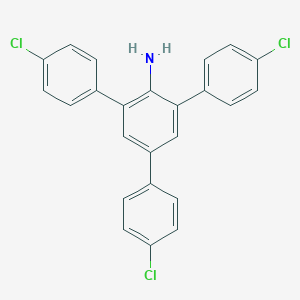
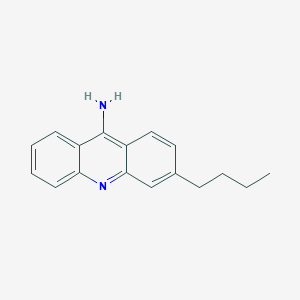
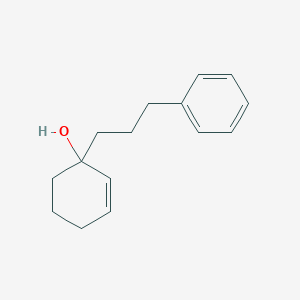
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
